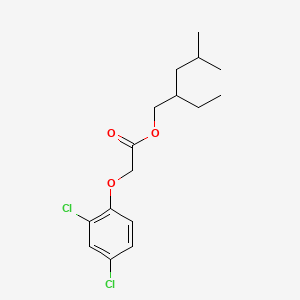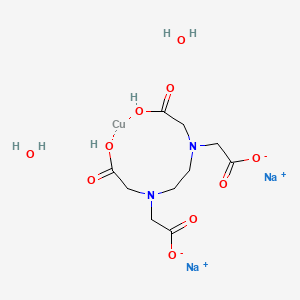
C.I. Direct blue 10
Vue d'ensemble
Description
C.i. direct blue 10 is a blue solid. (NTP, 1992)
Applications De Recherche Scientifique
Removal from Wastewater
C.I. Direct Blue 10, an anionic dye, has been the subject of research for its removal from synthetic wastewater. Studies have explored various techniques, such as ion flotation, solvent sublation, and adsorbing colloid flotation with Fe(OH)3 floc. These techniques have demonstrated effective removal of Direct Blue from wastewater, highlighting its relevance in environmental science and wastewater treatment processes (Horng & Huang, 1993).
Adsorption Behavior on Natural Sediment
Research has also been conducted on the adsorption behavior of Direct Blue 10 and other dyes on natural sediment. This study evaluated factors such as solution pH, ion strength, and the influence of organic carbon and Ca(2+) ion on adsorption. These findings are significant for understanding the environmental interactions and behavior of dyes like Direct Blue 10 in natural water bodies (Liu, Liu, Tang, & Su, 2001).
Toxicology and Carcinogenesis Studies
Extensive toxicology and carcinogenesis studies have been conducted on C.I. Direct Blue 218, a closely related compound, to assess its toxicity and potential carcinogenic effects. These studies provide crucial information regarding the safety and environmental impact of such dyes, contributing to regulations and safety guidelines in the use and disposal of these compounds (National Toxicology Program technical report series, 1994).
Aquatic Toxicity Evaluation
The aquatic toxicity of Direct Blue 10 and related dyes has been evaluated using bioassays with Daphnia magna. Such studies are essential for understanding the impact of these dyes on aquatic life and for the development of environmental protection measures (Bae & Freeman, 2007).
Biosorption by Nonviable Aspergillus niger
The use of nonviable Aspergillus niger for the biosorption of Direct Blue 10 from aqueous solutions has been explored. This research offers insights into alternative and sustainable methods for dye removal from wastewater, utilizing biological materials (Xiong, Meng, & Zheng, 2010).
Propriétés
Numéro CAS |
4198-19-0 |
|---|---|
Nom du produit |
C.I. Direct blue 10 |
Formule moléculaire |
C34H22N4Na4O18S4 |
Poids moléculaire |
994.8 g/mol |
Nom IUPAC |
tetrasodium;3-[[4-[4-[(1,8-dihydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H26N4O18S4.4Na/c1-55-25-9-15(3-5-21(25)35-37-31-27(59(49,50)51)11-17-7-19(57(43,44)45)13-23(39)29(17)33(31)41)16-4-6-22(26(10-16)56-2)36-38-32-28(60(52,53)54)12-18-8-20(58(46,47)48)14-24(40)30(18)34(32)42;;;;/h3-14,39-42H,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |
Clé InChI |
JRSUTLDDNLWTTA-UHFFFAOYSA-J |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Autres numéros CAS |
4198-19-0 |
Description physique |
C.i. direct blue 10 is a blue solid. (NTP, 1992) |
Pictogrammes |
Health Hazard |
Solubilité |
50 to 100 mg/mL at 63° F (NTP, 1992) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




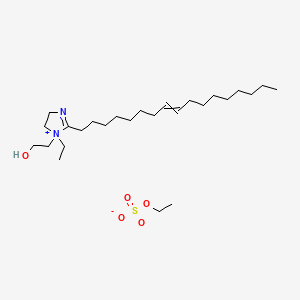
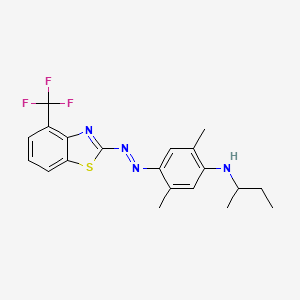

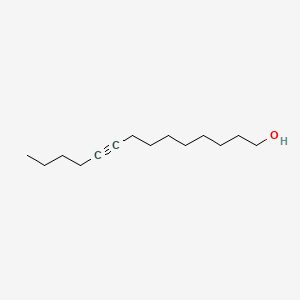

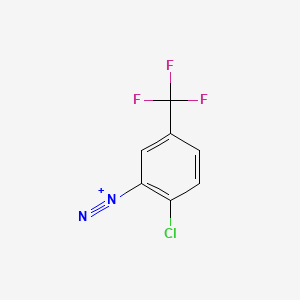


![Benzo[b]thiophen-3(2H)-one, 4,7-dichloro-](/img/structure/B1614628.png)

![[(2,4-Dinitrophenyl)thio]acetic acid](/img/structure/B1614632.png)
